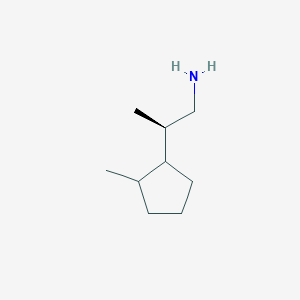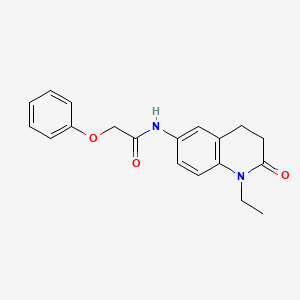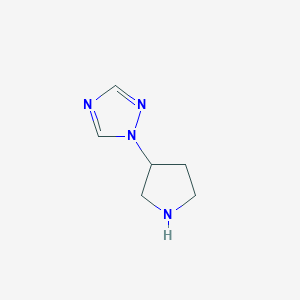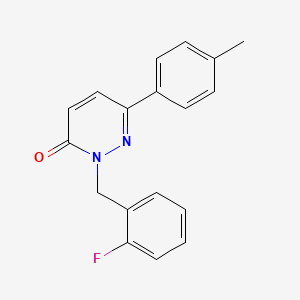
(2R)-2-(2-Methylcyclopentyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Methylcyclopentyl)propan-1-amine, also known as 2-Methyl-AP-237, is a novel synthetic opioid analgesic drug. It is a potent agonist of the mu-opioid receptor, which is responsible for pain relief and euphoria. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
(2R)-2-(2-Methylcyclopentyl)propan-1-amine is a mu-opioid receptor agonist, which means that it binds to and activates this receptor in the brain and spinal cord. This activation leads to the release of endogenous opioids, such as endorphins, which are responsible for pain relief and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Methylcyclopentyl)propan-1-amine are similar to those of other opioid drugs. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also lead to the development of tolerance and dependence with chronic use.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-(2-Methylcyclopentyl)propan-1-amine in lab experiments include its potency and selectivity for the mu-opioid receptor. It also has a relatively simple synthesis method, which makes it easily accessible for research purposes. However, the limitations of using this compound include its potential for abuse and addiction, as well as the risk of respiratory depression and other adverse effects.
Future Directions
There are several potential future directions for research involving (2R)-2-(2-Methylcyclopentyl)propan-1-amine. These include investigating its potential use in treating opioid addiction and withdrawal symptoms, as well as its efficacy and safety compared to other opioid drugs. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its analgesic effects and to develop new analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of (2R)-2-(2-Methylcyclopentyl)propan-1-amine involves the reaction of 2-methylcyclopentanone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(2R)-2-(2-Methylcyclopentyl)propan-1-amine has been studied extensively in the field of pain management. It has been shown to be a potent analgesic in animal models, with a potency similar to that of morphine. Additionally, this compound has been investigated for its potential use in treating opioid addiction and withdrawal symptoms.
properties
IUPAC Name |
(2R)-2-(2-methylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-4-3-5-9(7)8(2)6-10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGGDVXTZQDORQ-MGURRDGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC1[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2550036.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2550039.png)
![(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2550040.png)
![5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2550041.png)
![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)


![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)
![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)


![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)